molecular formula C18H17N3O2 B1240970 4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid

4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid

Cat. No. B1240970
M. Wt: 307.3 g/mol
InChI Key: OBUSGVGUBNMRSQ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(1,2-dimethyl-3-indolyl)methylidene]hydrazinyl]benzoic acid is a member of indoles.

Scientific Research Applications

  • NMR Spectroscopy Applications : Compounds similar to the queried chemical have been analyzed using NMR spectroscopy to determine their structural characteristics, particularly regarding azo-hydrazo tautomerism. This method is advantageous for determining acidic proton positions and the azo-hydrazo content in such compounds (Lyčka, 2017).

  • Optical and Thermal Properties : Arylhydrazones of β-diketones, which are chemically similar to the queried compound, have been synthesized and their solvatochromic, thermal, and photoluminescent properties studied. This research highlights their potential application in materials science, particularly in the development of new photoluminescent materials (Ma et al., 2012).

  • Antifungal Activity : Derivatives of indole compounds, which are structurally related to the queried chemical, have been synthesized and evaluated for their antifungal properties. This suggests potential applications in developing new antifungal agents (Singh & Vedi, 2014).

  • Biological Activity Analysis : New derivatives of dimethylindole, similar to the core structure of the queried compound, have been synthesized and analyzed for their potential biological activity. This includes activities like para amino benzoic acid antagonist and insulysin inhibitor, suggesting applications in therapeutic development (Avdeenko et al., 2020).

  • Synthesis and Characterization : Various indole derivatives, including those similar to the queried compound, have been synthesized and characterized, providing insights into their chemical properties and potential applications in organic synthesis and medicinal chemistry (Komarova et al., 2011).

  • Hsp90 Inhibition : Certain benzoic acid derivatives have been studied for their inhibitory effects on Hsp90, a molecular chaperone involved in protein folding. This suggests potential applications in cancer therapy or as a tool in molecular biology research (Wang Xiao-long, 2011).

properties

Product Name

4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C18H17N3O2/c1-12-16(15-5-3-4-6-17(15)21(12)2)11-19-20-14-9-7-13(8-10-14)18(22)23/h3-11,20H,1-2H3,(H,22,23)/b19-11+

InChI Key

OBUSGVGUBNMRSQ-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC3=CC=C(C=C3)C(=O)O

SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC3=CC=C(C=C3)C(=O)O

solubility

22.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid
Reactant of Route 6
4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.